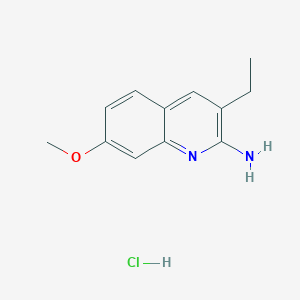
2-Amino-3-ethyl-7-methoxyquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-ethyl-7-methoxyquinoline hydrochloride typically involves the reaction of 2-amino-3-ethyl-7-methoxyquinoline with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is mainly used for research purposes. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities .
化学反応の分析
Types of Reactions
2-Amino-3-ethyl-7-methoxyquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a quinoline derivative with additional oxygen atoms, while reduction could yield a more hydrogenated form of the compound .
科学的研究の応用
2-Amino-3-ethyl-7-methoxyquinoline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: The compound can be used in biological assays to investigate its effects on different biological pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of drug development.
作用機序
The mechanism of action of 2-Amino-3-ethyl-7-methoxyquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key regulatory proteins and signaling pathways .
類似化合物との比較
Similar Compounds
2-Amino-3-ethylquinoline: Lacks the methoxy group at the 7-position.
2-Amino-7-methoxyquinoline: Lacks the ethyl group at the 3-position.
3-Ethyl-7-methoxyquinoline: Lacks the amino group at the 2-position.
Uniqueness
2-Amino-3-ethyl-7-methoxyquinoline hydrochloride is unique due to the presence of all three functional groups (amino, ethyl, and methoxy) in specific positions on the quinoline ring. This unique combination of functional groups contributes to its distinct chemical properties and reactivity, making it valuable for research purposes .
特性
CAS番号 |
1171009-26-9 |
|---|---|
分子式 |
C12H15ClN2O |
分子量 |
238.71 g/mol |
IUPAC名 |
3-ethyl-7-methoxyquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-3-8-6-9-4-5-10(15-2)7-11(9)14-12(8)13;/h4-7H,3H2,1-2H3,(H2,13,14);1H |
InChIキー |
OMRRBZDYJBNLGD-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C2C=C(C=CC2=C1)OC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



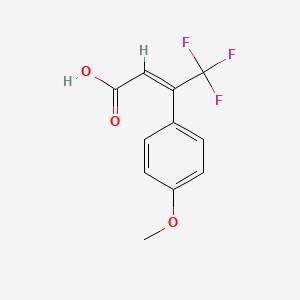
![{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine](/img/structure/B13722402.png)
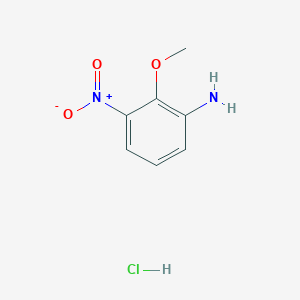
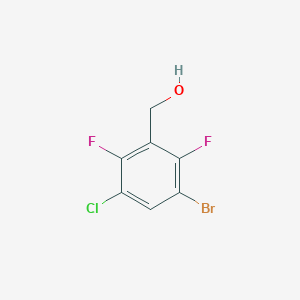

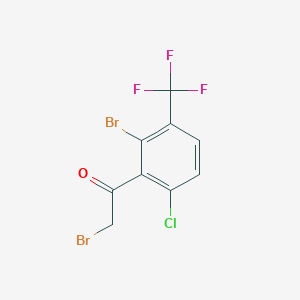



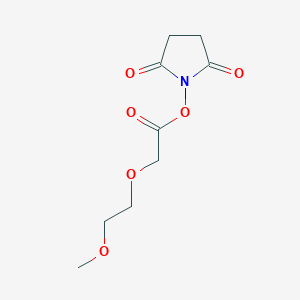
![Ethyl 3-[4-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13722449.png)
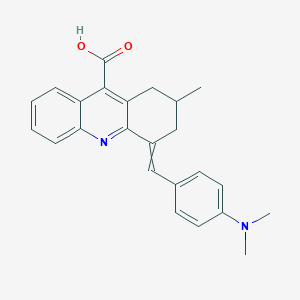
![(6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13722464.png)
